7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
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Overview
Description
7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a quinoline moiety, and various substituents such as nitrophenyl and phenyl groups. The compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves multi-step reactions. One common method involves the condensation of 2-nitrobenzaldehyde with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as Lewis acids, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and other functionalized pyrazoloquinolines .
Scientific Research Applications
7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
2-amino-7,7-dimethyl-4-(3-methyl-2-thienyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: This compound shares a similar quinoline core but has different substituents, leading to distinct biological activities.
Quinoline, 2,4-dimethyl-: Another quinoline derivative with different substituents, used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of 7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione lies in its specific substituents and the resulting biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C24H20N4O4 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-6,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C24H20N4O4/c1-24(2)12-16-20(18(29)13-24)19(15-10-6-7-11-17(15)28(31)32)21-22(25-16)26-27(23(21)30)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,25,26) |
InChI Key |
BPMQUAUYLHNOEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=N2)NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5[N+](=O)[O-])C |
Origin of Product |
United States |
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